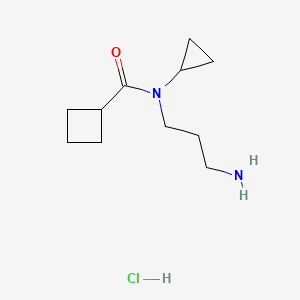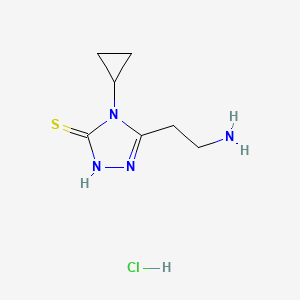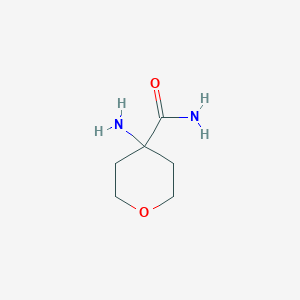
4-Aminooxane-4-carboxamide
描述
4-Aminooxane-4-carboxamide is an organic compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for 4-Aminooxane-4-carboxamide is 4-aminotetrahydro-2H-pyran-4-carboxamide . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .科学研究应用
1. Catalytic and Non-catalytic Amidation of Carboxylic Acid Substrates
- Summary of Application: Carboxamides play a significant role in the synthesis of peptides, lactams, and more than 25% of familiar drugs . They are also crucial in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
- Methods of Application: There are several methods for amide bond formation with carboxylic acid substrates, such as carboxylic acid activation, amine activation, and transamidation . The focus is mainly on the activation of carboxylic acid due to its availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
- Results or Outcomes: The importance of carboxamides is demonstrated by the fact that more than 25% of familiar drugs consist of the carboxamide group .
2. Inhibitors of Acetylcholinesterase and Oxidative Stress for Cognitive Debility Management
- Summary of Application: Carboxamides and carbothioamide derivatives of 1,3,4-thiadiazole have been studied as inhibitors of acetylcholinesterase and oxidative stress for the management of cognitive debility .
- Methods of Application: Novel carboxamide and carbothioamide derivatives were synthesized and characterized by various spectral and elemental techniques . Their effects on memory were studied using scopolamine-induced amnesia in two behavioral animal models .
- Results or Outcomes: The results indicated that certain carbothioamide and carboxamide analogues were found to be promising in the alleviation of cognitive decline induced by scopolamine . These derivatives may mediate the cholinergic pathway and attenuate oxidative stress, resulting in the effective management of cognitive dysfunction .
3. Synthesis of Peptides and Lactams
- Summary of Application: Carboxamides are essential in the synthesis of peptides and lactams . They also play a significant role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
- Methods of Application: There are several synthetic methods available for amidation such as carboxylic acid activation, amine activation, and transamidation . The focus is mainly on the activation of carboxylic acid due to its availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
- Results or Outcomes: More than 25% of familiar drugs consist of the carboxamide group, which demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .
4. Preparation of Well-Defined Novel Polypeptides
- Summary of Application: Amino acid N-carboxyanhydrides (NCAs), a type of carboxamide, have been used in the synthesis of well-defined novel polypeptides .
- Methods of Application: New synthetic methodologies, mechanistic studies, and optimization of polymerization conditions have been developed for the preparation of these polypeptides .
- Results or Outcomes: The development of these novel polypeptides has led to advances in chemistry, self-assembly, and biological applications .
5. Transamidation of Unactivated Amides
- Summary of Application: Transamidation is a process where an amide is converted into another amide. This process is significant in organic chemistry and has been used in the synthesis of various bioactive compounds .
- Methods of Application: There are several methods available for transamidation, but the focus is mainly on the activation of carboxylic acid due to its availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
- Results or Outcomes: The transamidation of unactivated amides has led to the development of new synthetic methodologies and the synthesis of various bioactive compounds .
6. Fluorescence Intensity Enhancement
- Summary of Application: Amino acid substitution of GFP (F64L and S65T), namely, enhanced GFP (EGFP), has been engineered to increase the fluorescence intensity .
- Methods of Application: The method involves the amino acid substitution of GFP (F64L and S65T) to create an enhanced GFP (EGFP) .
- Results or Outcomes: The fluorescence intensity of EGFP is increased by 35-fold .
安全和危害
The safety information for 4-Aminooxane-4-carboxamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-aminooxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQLCQSZZQXKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminooxane-4-carboxamide | |
CAS RN |
1183378-09-7 | |
| Record name | 4-aminooxane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)
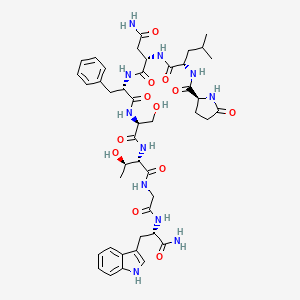
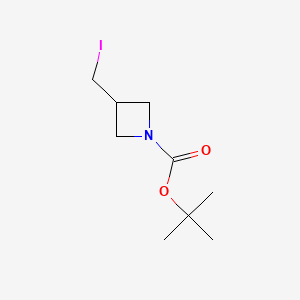
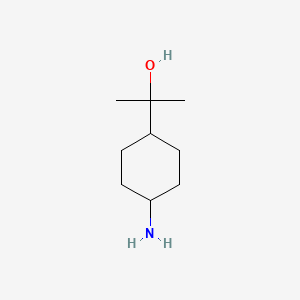
![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
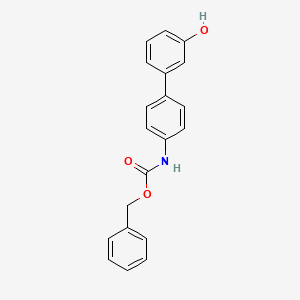
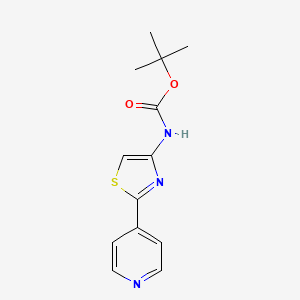
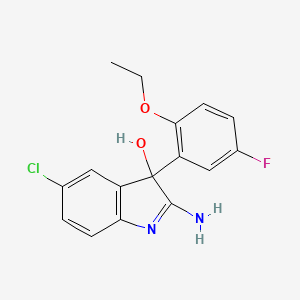
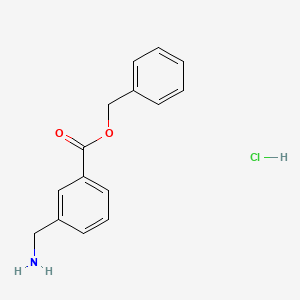
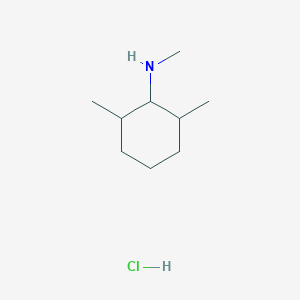
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
